molecular formula C5H9O3- B1258522 2-Methyl-3-hydroxybutyrate

2-Methyl-3-hydroxybutyrate

Cat. No. B1258522
M. Wt: 117.12 g/mol
InChI Key: VEXDRERIMPLZLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-hydroxybutyrate is a hydroxy fatty acid anion that is the conjugate base of 2-methyl-3-hydroxybutyric acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It derives from a butyrate. It is a conjugate base of a 3-hydroxy-2-methylbutanoic acid.

Scientific Research Applications

Role as a Metabolite and Signal Molecule

2-Methyl-3-hydroxybutyrate, a derivative of 3-hydroxybutyrate (3-HB), plays a crucial role in various biological processes. In animals, 3-HB is a product of fatty acid oxidation, serving as an alternative energy source when blood glucose is low. It's also a substrate for polyhydroxybutyrate synthesis in microorganisms and acts as a regulatory molecule in plants, influencing gene expression related to DNA methylation. Remarkably, 3-HB in animals functions beyond an intermediate metabolite; it's a regulatory molecule impacting gene expression, lipid metabolism, neuronal function, and metabolic rate. Its regulation of histone deacetylases highlights its epigenetic influence on gene expression, demonstrating therapeutic potential due to its various functions (Mierziak, Burgberger, & Wojtasik, 2021).

Influence on Glial Cells Growth

The derivatives of 3-HB, including D-3-HB, DL-3-HB, and M-3-HB, exhibit significant effects on the apoptosis and cytosolic Ca(2+) concentration of mouse glial cells. Notably, these derivatives reduce apoptosis and elevate cytosolic Ca(2+) concentration, suggesting their potential as neural protective agents (Xiao, Zhao, & Chen, 2007).

Application in Sensor Technology

An electrochemical sensor for directly measuring 3-HB in blood uses the electrocatalytic oxidation of enzymatically generated NADH. This sensor's stability and specificity make it a valuable tool in medical diagnostics and research (Batchelor, Green, & Sketch, 1989).

Role in Polymer Degradation and Stability

3-HB is integral to the study of polymer degradation and stability. Its derivatives play a crucial role in the methanolysis of poly (3-hydroxybutyrate), influencing the conversion rates and yield of methyl 3-hydroxybutyrate, a significant component in biodegradable plastics. This research is pivotal for developing environmentally friendly materials (Song et al., 2016).

Investigation of Stereochemistry

Research into the stereochemistry of 3-hydroxy-2-methylbutyric acid, a close derivative, has provided insights into the configurations and properties of its stereoisomers. This knowledge is crucial for understanding the molecular structure and potential applications in various fields, including pharmacology and materials science (Tai & Imaida, 1978).

properties

Product Name

2-Methyl-3-hydroxybutyrate

Molecular Formula

C5H9O3-

Molecular Weight

117.12 g/mol

IUPAC Name

3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/p-1

InChI Key

VEXDRERIMPLZLU-UHFFFAOYSA-M

Canonical SMILES

CC(C(C)O)C(=O)[O-]

synonyms

2-methyl-3-hydroxybutyrate
2-methyl-3-hydroxybutyric acid
2-methyl-3-hydroxybutyric acid, (R-(R*,S*))-isomer
alpha-methyl-beta-hydroxybutyrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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